
7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by a quinoxaline ring system with hydroxymethyl and dimethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,8-dimethylquinoxalin-2-one with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxalinone ring can be reduced to the corresponding dihydroquinoxalinone using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 7-Formyl-3,8-dimethyl-2(1H)-quinoxalinone or 7-Carboxy-3,8-dimethyl-2(1H)-quinoxalinone.
Reduction: 7-(Hydroxymethyl)-3,8-dimethyl-1,2-dihydroquinoxalinone.
Substitution: Various substituted quinoxalinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-3,8-dimethyl-2(1H)-quinoxalinone: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
3,8-Dimethyl-2(1H)-quinoxalinone: Lacks the hydroxymethyl group.
7-(Hydroxymethyl)-2(1H)-quinoxalinone: Lacks the dimethyl substituents.
Uniqueness
7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone is unique due to the presence of both hydroxymethyl and dimethyl substituents on the quinoxalinone ring. This combination of functional groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
7-(hydroxymethyl)-3,8-dimethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-6-8(5-14)3-4-9-10(6)13-11(15)7(2)12-9/h3-4,14H,5H2,1-2H3,(H,13,15) |
Clé InChI |
LVMUHTBQAIBYBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1NC(=O)C(=N2)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13946941.png)
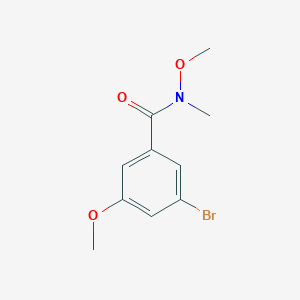


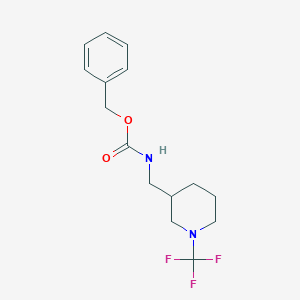
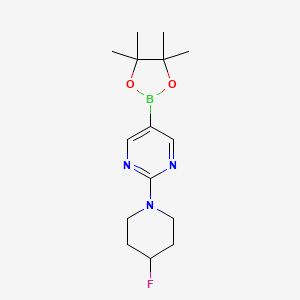
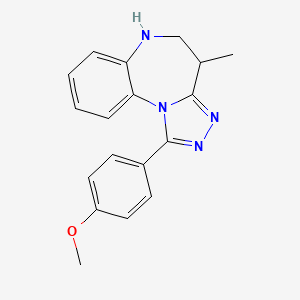
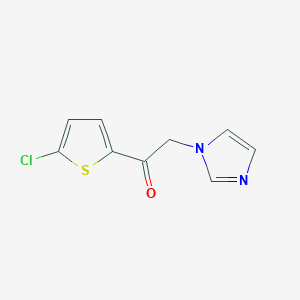

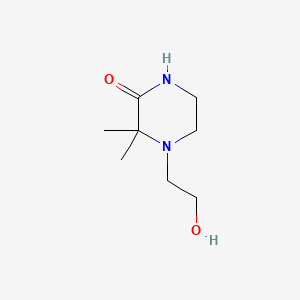
![4'-Chloro[1,1'-biphenyl]-4-yl acetate](/img/structure/B13947005.png)
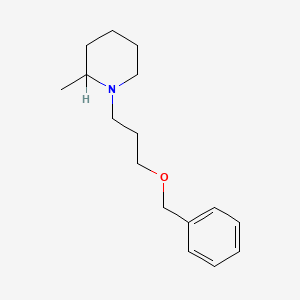
![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)
